molecular formula C15H12BrFN2O B2480643 7-Bromo-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one CAS No. 887201-54-9

7-Bromo-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Cat. No.: B2480643
CAS No.: 887201-54-9
M. Wt: 335.176
InChI Key: DWFUKXRQQRNGHQ-UHFFFAOYSA-N
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Description

7-Bromo-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C15H12BrFN2O and its molecular weight is 335.176. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Biological Activities

Synthetic Aspects of Benzodiazepines Benzodiazepines are pivotal in pharmaceutical industry and organic synthesis, given their profound biological activities like anticonvulsion, anti-anxiety, sedation, and hypnotic properties. Recent studies have focused on synthetic strategies for 1,4- and 1,5-benzodiazepines, employing o-phenylenediamine as a precursor. These efforts aim to develop efficient methods for synthesizing these compounds, highlighting their significance in drug discovery and chemical synthesis (Teli et al., 2023).

Pharmacological Profile of Benzothiazepines Benzothiazepines, another closely related class, show diverse bioactivities, including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. These compounds are of particular interest in drug research for their potential against various targets. The structural versatility of benzothiazepines underscores their utility in medicinal chemistry, driving the development of new compounds with enhanced efficacy and safety profiles (Dighe et al., 2015).

Environmental and Safety Considerations

Environmental Occurrence and Fate of Benzodiazepines Investigations into the environmental impact of benzodiazepines, including their occurrence in water treatment processes, have been pivotal. These studies reveal the persistent nature of benzodiazepine derivatives in the environment, emphasizing the need for comprehensive treatment methods to mitigate their presence. The findings suggest that only a combination of biological and photochemical treatments, followed by adsorption to activated carbon, achieves significant removal efficiencies, highlighting the challenges in eliminating these compounds from water sources (Kosjek et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the literature. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, given its structural similarity to Diazepam . Additionally, more studies are needed to fully understand its physical and chemical properties, safety profile, and potential uses .

Properties

IUPAC Name

7-bromo-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN2O/c16-10-3-6-13-12(7-10)15(18-8-14(20)19-13)9-1-4-11(17)5-2-9/h1-7,15,18H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFUKXRQQRNGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.